![molecular formula C21H20N2O3 B2732199 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-58-3](/img/no-structure.png)

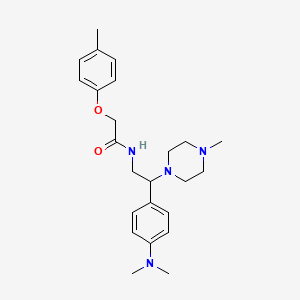

1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Applications

The compound 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione, due to its complex structure, may have unique interactions and properties that make it a subject of interest in chemical research. Its applications might extend to the development of new materials with specific optical or electronic properties, as seen in related pyrimidine and quinazoline derivatives. For instance, functionalized quinazolines and pyrimidines have been extensively researched for their applications in optoelectronic materials, highlighting the importance of these compounds in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, pyrimidine derivatives, including structures similar to this compound, play a pivotal role due to their wide range of biological activities. These activities include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives offer insights into their mechanism of action and potential therapeutic applications (Rashid et al., 2021).

Environmental Impact

While not directly related to this compound, the environmental impact and fate of chemically related compounds, such as parabens and benzophenones, have been studied to understand their behavior in aquatic environments. This research is crucial for assessing the ecological risks associated with the widespread use of these compounds in consumer products and their potential endocrine-disrupting effects (Haman et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-amino-4-butyl-6-benzylpyrimidine with 2,3-dichloro-1,4-naphthoquinone followed by cyclization with sodium methoxide.", "Starting Materials": [ "2-amino-4-butyl-6-benzylpyrimidine", "2,3-dichloro-1,4-naphthoquinone", "Sodium methoxide" ], "Reaction": [ "Step 1: 2-amino-4-butyl-6-benzylpyrimidine is reacted with 2,3-dichloro-1,4-naphthoquinone in the presence of a base such as potassium carbonate in DMF to form the intermediate 1-benzyl-3-butyl-2-chloro-4-(benzylamino)naphthalene-1,4-dione.", "Step 2: The intermediate is then treated with sodium methoxide in methanol to undergo cyclization and form the final product, 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

Número CAS |

892426-58-3 |

Fórmula molecular |

C21H20N2O3 |

Peso molecular |

348.402 |

Nombre IUPAC |

1-benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H20N2O3/c1-2-3-13-22-20(24)19-18(16-11-7-8-12-17(16)26-19)23(21(22)25)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |

Clave InChI |

DKJBQDUXRLYQBN-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)

![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)